3-(4-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole
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Overview
Description
3-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-1H-INDOLE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-1H-INDOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The process involves the use of organoboron reagents and palladium catalysts under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl and methylbenzenesulfonyl groups can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The indole nucleus can be functionalized using coupling reactions such as the Suzuki–Miyaura coupling.
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-1H-INDOLE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Indole derivatives have shown potential in antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL)METHANOL
- 1h-indole-3-carboxylic acid, 1-[(4-fluorophenyl)methyl]-, 1-naphthalenyl ester
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 3-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-1H-INDOLE lies in its combination of fluorophenyl, methylbenzenesulfonyl, and dinitro groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16FN3O6S |
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Molecular Weight |
469.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)sulfonyl-4,6-dinitroindole |
InChI |
InChI=1S/C22H16FN3O6S/c1-14-2-8-19(9-3-14)33(31,32)24-13-16(10-15-4-6-17(23)7-5-15)22-20(24)11-18(25(27)28)12-21(22)26(29)30/h2-9,11-13H,10H2,1H3 |
InChI Key |
PTFQQBWUVLKUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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